2-(3-aminopyrrolidin-1-yl)-N-butylacetamide

Physicochemical characterization Purification optimization Distillation feasibility

2-(3-Aminopyrrolidin-1-yl)-N-butylacetamide (CAS 1249373-69-0) is a synthetic pyrrolidine-acetamide derivative with molecular formula C₁₀H₂₁N₃O and molecular weight 199.29 g/mol. It belongs to the 3-aminopyrrolidine scaffold class, which has been extensively explored in medicinal chemistry for ATP-competitive kinase inhibition (e.g., Akt inhibitors ) and monoamine reuptake inhibition.

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
CAS No. 1249373-69-0
Cat. No. B1468058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminopyrrolidin-1-yl)-N-butylacetamide
CAS1249373-69-0
Molecular FormulaC10H21N3O
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CN1CCC(C1)N
InChIInChI=1S/C10H21N3O/c1-2-3-5-12-10(14)8-13-6-4-9(11)7-13/h9H,2-8,11H2,1H3,(H,12,14)
InChIKeyRPEFEWVLCFFUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopyrrolidin-1-yl)-N-butylacetamide (CAS 1249373-69-0): Key Physicochemical and Structural Baseline for Research Procurement


2-(3-Aminopyrrolidin-1-yl)-N-butylacetamide (CAS 1249373-69-0) is a synthetic pyrrolidine-acetamide derivative with molecular formula C₁₀H₂₁N₃O and molecular weight 199.29 g/mol . It belongs to the 3-aminopyrrolidine scaffold class, which has been extensively explored in medicinal chemistry for ATP-competitive kinase inhibition (e.g., Akt inhibitors [1]) and monoamine reuptake inhibition [2]. This specific compound carries an N-butyl substituent on the acetamide moiety, distinguishing it from shorter-chain or branched analogs that are commonly employed as synthetic intermediates.

Why Generic Substitution of 2-(3-Aminopyrrolidin-1-yl)-N-butylacetamide (CAS 1249373-69-0) Carries Research Risk


Within the 3-aminopyrrolidine acetamide family, even minor alterations to the amide nitrogen substituent can significantly shift lipophilicity, steric profile, and hydrogen-bonding capacity, which in turn impact target binding, metabolic stability, and synthetic tractability . Unsubstituted, N-isopropyl, N-tert-butyl, and N,N-diisopropyl analogs—while structurally related—exhibit different predicted LogP values, boiling points, and molecular shapes that directly affect chromatographic behavior, crystallization propensity, and reactivity in subsequent synthetic steps . Substituting one analog for another without empirical validation therefore risks irreproducible biological results or synthetic failure, particularly in multi-step medicinal chemistry campaigns where intermediate purity and physicochemical consistency are paramount.

Head-to-Head Quantitative Differentiation: 2-(3-Aminopyrrolidin-1-yl)-N-butylacetamide vs. Closest Structural Analogs


Predicted Boiling Point: N-Butyl vs. N-Isopropyl and N-tert-Butyl Analogs

The predicted boiling point of the target compound is 359.1±37.0 °C at 760 mmHg . While analogous predicted values for the N-isopropyl (CAS 1250710-34-9) and N-tert-butyl (CAS 1248558-11-3) analogs are not available in the same database, the higher molecular weight of the N-butyl derivative (199.29 g/mol) compared to the N-isopropyl analog (185.27 g/mol) and its equivalent weight but distinct branching vs. N-tert-butyl analog (199.29 g/mol) suggest differential intermolecular forces that would manifest in altered boiling points and distillation conditions. This difference is critical for laboratories planning purification by fractional distillation under reduced pressure.

Physicochemical characterization Purification optimization Distillation feasibility

Predicted Density: Baseline for Formulation and Material Handling Calculations

The predicted density of 2-(3-aminopyrrolidin-1-yl)-N-butylacetamide is 1.0±0.1 g/cm³ . In contrast, predicted density values for the N-isopropyl, N-tert-butyl, and N,N-diisopropyl analogs are not reported in the same database . This datum enables researchers to estimate volume-to-mass conversions for solution preparation and accurate dosing in early-stage experiments, a practical advantage not afforded by the less-characterized analogs where density must be assumed or experimentally determined.

Formulation development Material handling Density measurement

Vendor-Supplied Purity Grade: 98% Specification vs. Typical 95% for Structural Analogs

Multiple commercial suppliers list 2-(3-aminopyrrolidin-1-yl)-N-butylacetamide at 98% purity . In contrast, the N-tert-butyl analog is commonly offered at Min. 95% purity , and the N-ethyl analog at 95% . While these are vendor-reported values and not independent certifications, the availability of a 98% grade for the N-butyl derivative provides a documented higher-purity option for researchers requiring tighter control over impurity profiles in sensitive reactions (e.g., palladium-catalyzed couplings where amine impurities can poison catalysts).

Purity specification Procurement quality Synthetic intermediate

Structural Differentiation: Linear N-Butyl Chain vs. Branched or Shorter Alkyl Substituents in Pharmacophore Design

In the context of 3-aminopyrrolidine-based ATP-competitive kinase inhibitors (e.g., Akt inhibitors such as PF-AKT400, CAS 1004990-28-6 ), the N-alkyl substituent on the acetamide side chain modulates hydrophobic interactions within the kinase ATP-binding pocket. The linear four-carbon n-butyl chain of the target compound occupies a different steric and lipophilic space than the branched isopropyl or compact tert-butyl groups found in more extensively studied analogs. While direct kinase inhibition data for this specific compound are absent from public databases, class-level structure-activity relationship (SAR) trends from the 3-aminopyrrolidine Akt inhibitor series indicate that extending the N-alkyl chain from methyl to butyl progressively increases cLogP by approximately 0.5 log units per methylene, which can enhance membrane permeability at the potential cost of increased metabolic liability [1]. This makes the N-butyl derivative a strategic choice for probing the lipophilic tolerance of a target binding site during lead optimization, where shorter-chain analogs may under-exploit available hydrophobic pockets.

Medicinal chemistry Structure-activity relationship Lead optimization

Optimal Application Scenarios for 2-(3-Aminopyrrolidin-1-yl)-N-butylacetamide (CAS 1249373-69-0) Based on Differentiated Evidence


Medicinal Chemistry: Late-Stage Lead Optimization of Kinase or Monoamine Transporter Inhibitors Requiring Extended N-Alkyl SAR

When optimizing a 3-aminopyrrolidine-based hit or lead compound (e.g., Akt or monoamine reuptake inhibitor series [1]), the N-butyl variant provides a deliberate one- to two-methylene extension beyond the commonly available N-ethyl or N-isopropyl analogs. This enables systematic exploration of lipophilic pocket occupancy without the steric penalties associated with branched tert-butyl or diisopropyl substituents. The estimated cLogP increase of ~0.8–1.1 units relative to the N-ethyl analog (class-level inference, see Section 3, Evidence Item 4) places the compound in a favorable range for membrane permeability assessment in Caco-2 or PAMPA assays.

Process Chemistry: Distillation Method Development Using Pre-Established Boiling Point Reference

For process chemistry groups scaling up synthesis of 3-aminopyrrolidine intermediates, the predicted boiling point of 359.1±37.0 °C at 760 mmHg serves as a starting parameter for fractional distillation method design. This is a practical advantage over N-isopropyl, N-tert-butyl, and N,N-diisopropyl analogs, for which boiling point predictions are not publicly available (see Section 3, Evidence Items 1–2), potentially saving 1–2 days of trial-and-error solvent selection.

Analytical Reference Standard Preparation: Leveraging 98% Commercial Purity for HPLC Calibration

The commercial availability of this compound at 98% purity from multiple vendors makes it suitable for use as an analytical reference standard or system suitability test compound in HPLC method development for related 3-aminopyrrolidine derivatives. In comparison, the N-tert-butyl analog is predominantly supplied at 95% , which may necessitate additional preparative chromatography before use as a calibrant.

Academic Research: Probing Steric and Electronic Effects of N-Alkyl Substitution in Pyrrolidine-Acetamide Chemical Probes

For academic groups investigating the fundamental structure-activity relationships of pyrrolidine-acetamide chemical probes targeting neurological or metabolic pathways , the N-butyl derivative completes the homologous series from N-methyl through N-butyl. Its documented density (1.0±0.1 g/cm³) and molecular weight (199.29 g/mol) enable accurate solution preparation without additional characterization, streamlining the synthesis and testing workflow relative to less-characterized analogs (see Section 3, Evidence Item 2).

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